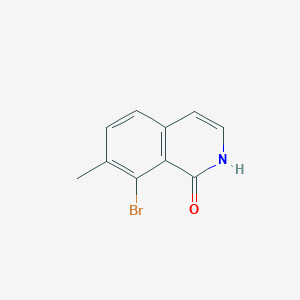

8-Bromo-7-methyl-1(2h)-isoquinolinone

Beschreibung

Eigenschaften

Molekularformel |

C10H8BrNO |

|---|---|

Molekulargewicht |

238.08 g/mol |

IUPAC-Name |

8-bromo-7-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-12-10(13)8(7)9(6)11/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

JOKFQOGLPNMSKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C=CNC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines. It involves several steps:

- Condensation : A benzaldehyde reacts with an aminoacetaldehyde dimethyl acetal to form an imine.

- Cyclization : The imine undergoes acid-catalyzed cyclization.

- Oxidation : The resulting dihydroisoquinoline is oxidized to form the isoquinoline ring.

Bromination of Isoquinolines

Bromination of isoquinolines can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The position of bromination (e.g., 5- or 8-) can be influenced by reaction conditions such as temperature and the choice of catalyst.

Challenges and Considerations

- Selectivity : Achieving selective bromination at the 8-position can be challenging and may require careful control of reaction conditions.

- Yield : The overall yield of the synthesis may be affected by the efficiency of each step, particularly the bromination step.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-7-methyl-1(2h)-isoquinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinones. Substitution reactions result in various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

8-Bromo-7-methyl-1(2h)-isoquinolinone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8-Bromo-7-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below highlights key structural differences between 8-Bromo-7-methyl-1(2H)-isoquinolinone and similar compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Position: Bromine at C8 (target compound) vs.

- Functional Groups : Methyl groups (target compound) increase hydrophobicity compared to polar groups like amines () or methoxy ().

- Core Modifications : Dihydro derivatives (e.g., ) exhibit reduced aromaticity, enhancing susceptibility to addition reactions.

Physicochemical and Environmental Behavior

Table 2: Environmental Persistence and Biodegradation

Research Findings:

- Biodegradation Pathways: Unsubstituted 1(2H)-isoquinolinone is anaerobically metabolized to methane and CO₂, but halogenation (Br, Cl) reduces degradation rates due to electron-withdrawing effects .

- Environmental Monitoring: Ratios of quinolinone/quinoline and isoquinolinone/isoquinoline in contaminated sites reflect microbial activity; brominated derivatives like the target compound may persist longer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.